Inhibition of Tryptophan Indole-Lyase (TIL)
Oxindolyl-L-alanine functions as a potent competitive inhibitor of tryptophan indole-lyase (tryptophanase), a key bacterial enzyme. It demonstrates a binding affinity (Ki) of 5 μM, which is comparable to the Michaelis constant (Km) of the natural substrate, L-tryptophan [1]. This affinity contrasts with other tryptophan-derived oxindoles, such as dioxindolyl-L-alanine, which show different kinetics and binding modes [2]. The oxindole ring mimics the proposed indolenine tautomer intermediate state of the enzymatic reaction, making it a mechanistically relevant probe.
| Evidence Dimension | Inhibition Constant (Ki) for Tryptophan Indole-Lyase |
|---|---|
| Target Compound Data | Ki = 5 μM |
| Comparator Or Baseline | L-Tryptophan (natural substrate): Km ~ 0.3 mM; Dioxindolyl-L-alanine: distinct kinetics |
| Quantified Difference | Oxindolylalanine Ki is ~60-fold lower than L-Tryptophan Km, indicating strong competitive binding. |
| Conditions | Enzymatic assay using purified E. coli tryptophan indole-lyase. |
Why This Matters
This specific Ki value confirms the compound's utility as a validated tool for probing PLP-dependent enzyme mechanisms, differentiating it from inactive tryptophan analogs.
- [1] Phillips, R. S. (1999). Catalytic Mechanism of the Tryptophan Synthase α2β2 Complex. Journal of Biological Chemistry, 274(40), 28287-28292. View Source
- [2] Phillips, R. S., et al. (2021). Structural Basis of the Stereochemistry of Inhibition of Tryptophan Synthase by Tryptophan and Derivatives. Biochemistry, 60(1), 27-37. View Source
